Vermisporin

Descripción general

Descripción

La vermisporina es un compuesto antibiótico natural aislado del hongo de la especie Phoma. Es conocida por su potente actividad antibacteriana, particularmente contra bacterias Gram-positivas y anaerobias. La vermisporina tiene una estructura única que presenta una porción de ácido tetrámico y un sistema de anillo cis-decalina, lo que contribuye a su actividad biológica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis total de la vermisporina implica varios pasos clave:

Reacción de Diels-Alder intramolecular (IMDA): Esta reacción se utiliza para construir el sistema de anillo cis-decalina.

Epoxidación: El grupo epóxido estéricamente impedido se introduce mediante una estrategia intramolecular orientada al grupo vecino.

Aminólisis/Condensación de Dieckmann: Una reacción de una sola olla que utiliza derivados de L-aminoácidos para formar la estructura del ácido tetrámico.

Métodos de producción industrial:

Tipos de Reacciones:

Oxidación: La vermisporina puede sufrir reacciones de oxidación, particularmente en la porción de ácido tetrámico.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la vermisporina.

Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones de la molécula, especialmente en el grupo epóxido.

Reactivos y condiciones comunes:

Oxidación: El periodinano de Dess-Martin se utiliza para las reacciones de oxidación.

Reducción: El borohidruro de sodio o el hidruro de litio y aluminio se pueden utilizar para las reacciones de reducción.

Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución, dependiendo del producto deseado.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen versiones modificadas de la vermisporina con diferentes grupos funcionales, que se pueden utilizar para estudiar las relaciones estructura-actividad.

Aplicaciones Científicas De Investigación

Overview

Vermisporin has demonstrated significant antimicrobial activity against a variety of bacteria, particularly anaerobic strains. Its mechanism of action involves disrupting bacterial cell wall synthesis, making it a promising candidate for treating infections caused by resistant bacterial strains.

Efficacy Against Bacteria

This compound exhibits remarkable effectiveness against several clinically relevant pathogens:

- Bacteroides fragilis : Inhibited at concentrations as low as 1 µg/mL.

- Clostridium perfringens : Also inhibited at 1 µg/mL.

- Staphylococcus aureus : Including methicillin-resistant strains, inhibited at 0.5 µg/mL.

- Streptococcus species : Minimum inhibitory concentrations (MICs) for various groups were generally below 1 µg/mL under specific testing conditions .

Comparative Antimicrobial Activity

The following table summarizes the antimicrobial activity of this compound against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Bacteroides fragilis | 1 | Effective against anaerobic bacteria |

| Clostridium perfringens | 1 | Significant clinical relevance |

| Staphylococcus aureus | 0.5 | Includes methicillin-resistant strains |

| Group A, B, C, F, G Streptococci | < 1 | Varies with testing medium |

| Enterobacteriaceae | > 64 | Limited effectiveness |

Anti-Tuberculosis Activity

Recent studies have indicated that this compound may possess anti-tuberculosis properties. Its ability to inhibit the growth of Mycobacterium tuberculosis could provide a new avenue for treatment in an era of increasing drug resistance .

Treatment of Anaerobic Infections

Given its strong activity against anaerobic bacteria, this compound is particularly relevant in treating infections in obstetrics and gynecology, as well as in dental surgery. Its use could mitigate complications arising from infections caused by pathogenic anaerobes .

Animal Health Applications

This compound's efficacy extends beyond human medicine; it has potential applications in veterinary medicine. It may be useful in treating conditions such as swine dysentery and necrotic enteritis in livestock .

Case Study: Antimicrobial Testing Protocols

In a study assessing the antimicrobial properties of this compound, researchers utilized high-throughput screening methods to evaluate its effects on various pathogens. The findings confirmed its potent activity against multiple resistant strains, reinforcing its potential as a novel therapeutic agent .

Case Study: this compound in Combination Therapies

Research has explored the synergistic effects of this compound when combined with other antibiotics. Preliminary results suggest that such combinations may enhance antibacterial efficacy and reduce the likelihood of resistance development, particularly in multi-drug resistant bacterial infections .

Mecanismo De Acción

La vermisporina ejerce sus efectos antibacterianos al dirigirse a las paredes celulares bacterianas y perturbar su integridad. La porción de ácido tetrámico y el sistema de anillo cis-decalina son cruciales para su actividad, permitiéndole unirse a objetivos bacterianos específicos e inhibir su crecimiento .

Compuestos similares:

- PF1052/AB4015-A

- AB4015-L

- AB4015-B

- AB4015-A2

Comparación: La vermisporina y estos compuestos similares comparten la porción de ácido tetrámico y el sistema de anillo cis-decalina. La vermisporina es única debido a su orientación específica del grupo epóxido y su potente actividad antibacteriana contra una gama más amplia de bacterias .

Comparación Con Compuestos Similares

- PF1052/AB4015-A

- AB4015-L

- AB4015-B

- AB4015-A2

Comparison: Vermisporin and these similar compounds share the tetramic acid moiety and the cis-decalin ring system. this compound is unique due to its specific epoxy group orientation and its potent antibacterial activity against a broader range of bacteria .

Actividad Biológica

Vermisporin is a natural tetramic acid derivative isolated from the fungus Vermisporium sp. It has garnered attention for its significant biological activities, particularly its antimicrobial and antitubercular properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

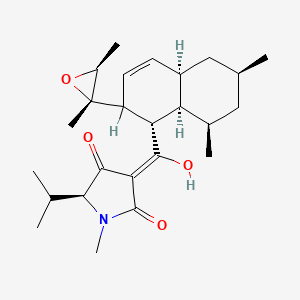

This compound is characterized by a unique chemical structure that contributes to its biological activity. The molecular formula is , and its structural representation is as follows:

- Chemical Structure :

In Vitro Studies

This compound exhibits potent antimicrobial activity against various pathogens. Notably, it has been shown to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 - 1.0 |

| Mycobacterium tuberculosis | 0.56 - 0.74 |

| Escherichia coli | 1.0 - 2.0 |

Research indicates that this compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which are critical for bacterial growth and replication .

Antitubercular Activity

Recent studies highlight this compound's potential as an anti-tuberculosis agent. The compound demonstrates significant activity against Mycobacterium tuberculosis, with MIC values ranging from 0.56 to 0.74 mg/mL . This positions this compound as a promising candidate for further development in the fight against tuberculosis.

Case Study: Efficacy Against Tuberculosis

In a controlled study involving infected mice, this compound was administered in varying doses to assess its efficacy against tuberculosis. The results showed:

- Reduction in Bacterial Load : A significant decrease in the bacterial load in the lungs of treated mice compared to the control group.

- Survival Rate : Mice treated with this compound exhibited a higher survival rate over a period of 30 days compared to untreated counterparts.

These findings suggest that this compound not only inhibits the growth of M. tuberculosis but may also enhance survival outcomes in infected hosts.

Additional Biological Activities

Beyond its antimicrobial properties, this compound has been reported to exhibit other biological activities:

- Antifungal Activity : Effective against various fungal strains, including Candida albicans.

- Antiviral Activity : Preliminary studies indicate potential efficacy against certain viruses, warranting further investigation.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Wall Disruption : Interferes with peptidoglycan synthesis in bacterial cell walls.

- Protein Synthesis Inhibition : Binds to the ribosomal subunits, preventing translation.

- DNA Interaction : Potentially intercalates with DNA, disrupting replication processes.

Propiedades

IUPAC Name |

(3Z,5S)-3-[[(1S,4aR,6S,8R,8aR)-2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c1-12(2)21-23(28)20(24(29)26(21)7)22(27)19-17(25(6)15(5)30-25)9-8-16-11-13(3)10-14(4)18(16)19/h8-9,12-19,21,27H,10-11H2,1-7H3/b22-20-/t13-,14+,15-,16-,17?,18+,19+,21-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDFYDGODWWFEX-UDEGNFRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C1)C=CC(C2C(=C3C(=O)C(N(C3=O)C)C(C)C)O)C4(C(O4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@H]2[C@H](C1)C=CC([C@H]2/C(=C/3\C(=O)[C@@H](N(C3=O)C)C(C)C)/O)[C@]4([C@@H](O4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122301-98-8 | |

| Record name | Vermisporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122301988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is significant about the total synthesis achieved for Vermisporin and related compounds?

A2: Researchers achieved the first total syntheses of this compound (1), PF1052/AB4015-A (2), AB4015-L (3), AB4015-B (4), and a hydrogenated derivative AB4015-A2 (5). [] This synthesis confirmed the absolute configuration of these natural products and provides a platform for further structural modifications and biological investigation. A key step in the synthesis involved a diastereoselective intramolecular Diels-Alder reaction, proceeding through a rare endo-boat transition state, to construct the functionalized cis-decalin ring. []

Q2: Has the structure of this compound been investigated beyond total synthesis?

A3: Yes, a degradation study was conducted on this compound to further determine its absolute configuration. [] This type of study helps clarify structural features and provides valuable information for understanding structure-activity relationships.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.